![molecular formula C18H18ClN3O4S2 B2812403 3-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865173-75-7](/img/structure/B2812403.png)
3-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, such as the compound , have been found to exhibit antimicrobial activity . The modification of thiazole-based compounds at different positions can generate new molecules with potent antimicrobial activities .
Antiretroviral Activity
Thiazole derivatives have been used in the development of antiretroviral drugs. For example, ritonavir, an HIV/AIDS drug, contains a thiazole moiety .
Antifungal Activity
Thiazole derivatives have shown potential in the development of antifungal agents. For instance, some benzo[d]thiazol derivatives have demonstrated significant antifungal effects against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .
Anticancer Activity
Thiazole derivatives have been studied for their anticancer properties. Tiazofurin, a cancer treatment drug, contains a thiazole moiety . Moreover, the modification of thiazole-based compounds can lead to new molecules with potent antitumor activities .
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the development of drugs for the treatment of Alzheimer’s disease .
Antihypertensive Activity
Thiazole derivatives have been found to exhibit antihypertensive activity, making them potential candidates for the development of drugs for the treatment of hypertension .
Antioxidant Activity
Thiazole derivatives have demonstrated antioxidant activities. The modification of thiazole-based compounds can lead to new molecules with potent antioxidant activities .
Antidepressant and Anticonvulsant Effects
Some benzo[d]thiazol derivatives have shown potential antidepressant and anticonvulsant effects. For example, compounds 2c and 2d displayed a significant decrease in immobility duration, indicating potential antidepressant effects . In the maximal electroshock seizure test, compounds 3n and 3q showed significant anticonvulsant effects .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity . Additionally, some benzothiazole derivatives have shown significant anti-inflammatory activity, with the highest IC50 values for COX-1 inhibition .
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit COX enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The key mechanism of action of NSAIDs involves the suppression of the COX enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Pharmacokinetics
It’s worth noting that none of the synthesized benzothiazole compounds violated lipinski’s rule, making them suitable drug candidates for the treatment of various diseases .
Result of Action
Some benzothiazole derivatives have shown significant anti-inflammatory activity, with the highest ic50 values for cox-1 inhibition . They also demonstrated excellent COX-2 SI values and even showed inhibition of albumin denaturation .
properties
IUPAC Name |
3-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S2/c1-2-26-9-8-22-15-7-6-14(28(20,24)25)11-16(15)27-18(22)21-17(23)12-4-3-5-13(19)10-12/h3-7,10-11H,2,8-9H2,1H3,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGMDJLVASWKLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.